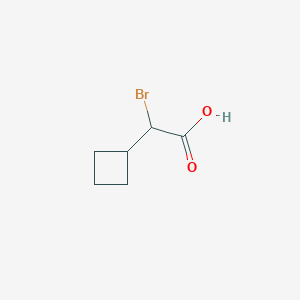

2-Bromo-2-cyclobutyl-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-2-cyclobutyl-acetic acid is an organic compound characterized by a bromine atom attached to the second carbon of a cyclobutyl ring, which is further connected to an acetic acid moiety

準備方法

The synthesis of 2-Bromo-2-cyclobutyl-acetic acid typically involves the bromination of cyclobutyl acetic acid. One common method is the Hell–Volhard–Zelinsky reaction, where bromine is introduced to the alpha position of the acetic acid derivative in the presence of a phosphorus catalyst. The reaction conditions often include elevated temperatures and the use of solvents like acetic acid .

化学反応の分析

2-Bromo-2-cyclobutyl-acetic acid undergoes several types of chemical reactions:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-cyclobutyl-acetic acid.

Reduction Reactions: The compound can be reduced to 2-cyclobutyl-ethanol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the cyclobutyl ring to form cyclobutanone derivatives.

Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation .

科学的研究の応用

Based on the search results, here's what is known about the applications of compounds similar to "2-Bromo-2-cyclobutyl-acetic acid":

General Information

- This compound is a chemical compound with the molecular formula C6H9BrO2 .

- It is available for research purposes from chemical suppliers .

Similar Compounds and Their Applications

While specific applications for "this compound" are not detailed in the search results, information on related compounds can provide insight:

- 2-Bromo-2-cyclopentylacetic acid: This compound (C7H11BrO2) has a similar structure and is listed in chemical databases . However, the search results do not specify its applications.

- 2-Bromo-pyrimidines: These compounds have a wide range of applications in agrochemicals, pharmaceuticals, and liquid crystals . They can be used as building blocks in chemical synthesis .

- Cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone: This compound is a medicine intermediate used in the preparation of prasugrel, a drug with good medicinal market prospects . A preparation method for this compound involves a halogenating reaction with a bromination reagent .

- Chromenopyridine derivatives: While structurally different, research into these compounds shows a process of synthesizing and testing derivatives with different substitutions to identify compounds with desired activities . This illustrates a general approach in chemical research where variations of a core structure are created and tested for specific applications .

Potential Research Areas

Given the information available, this compound might be relevant in the following research areas:

- Protein Biology: One supplier lists applications related to protein biology, such as Western blotting, protein purification, and labeling .

- Pharmaceutical Chemistry: Similar bromo-substituted compounds are used as intermediates in drug synthesis .

- Agrochemicals: Pyrimidine derivatives, which can be synthesized using bromo-substituted building blocks, have applications in this field .

作用機序

The mechanism of action of 2-Bromo-2-cyclobutyl-acetic acid involves its interaction with molecular targets through its bromine atom, which can act as an electrophile. This allows the compound to participate in various substitution and addition reactions, influencing biological pathways and chemical processes .

類似化合物との比較

2-Bromo-2-cyclobutyl-acetic acid can be compared with other halogenated acetic acids such as:

Bromoacetic acid: Similar in structure but lacks the cyclobutyl ring, making it less sterically hindered.

Chloroacetic acid: Contains a chlorine atom instead of bromine, resulting in different reactivity and applications.

Iodoacetic acid: Features an iodine atom, which is larger and more reactive than bromine, leading to distinct chemical behavior.

生物活性

2-Bromo-2-cyclobutyl-acetic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, primarily involving the bromination of cyclobutyl acetic acid. The structural characteristics of this compound, particularly the presence of the bromine atom and cyclobutane ring, contribute to its unique reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, highlighting its potential as an antimicrobial, anti-inflammatory, and cytotoxic agent. The following table summarizes key findings from recent research:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

-

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as an alternative therapeutic agent. -

Anti-inflammatory Effects

In a model of acute inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its role in modulating immune responses and highlights its therapeutic potential in inflammatory diseases. -

Cytotoxicity in Cancer Cells

Research has shown that this compound induces apoptosis in several cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell death. Notably, the selectivity for cancer cells over normal cells suggests a favorable therapeutic index.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies indicate that the compound may interact with specific cellular targets involved in inflammation and cell proliferation pathways. For instance:

- GABA Receptor Modulation : Similar compounds have been shown to influence GABA receptors, which are crucial for neurotransmission and may play a role in mediating some of the observed effects .

- Cell Signaling Pathways : The compound may affect signaling pathways related to apoptosis and inflammation, although further research is needed to confirm these interactions.

特性

分子式 |

C6H9BrO2 |

|---|---|

分子量 |

193.04 g/mol |

IUPAC名 |

2-bromo-2-cyclobutylacetic acid |

InChI |

InChI=1S/C6H9BrO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3H2,(H,8,9) |

InChIキー |

PATJTNIFBSIMHJ-UHFFFAOYSA-N |

正規SMILES |

C1CC(C1)C(C(=O)O)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。